Corynoxine (hydrochloride)
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Overview
Description
Corynoxine (hydrochloride) is an oxindole alkaloid derived from the Chinese herbal medicine Uncaria rhynchophylla. It has gained attention for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson’s disease. Corynoxine (hydrochloride) is known to induce autophagy, a cellular process that helps in the degradation and recycling of cellular components, including toxic protein aggregates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Corynoxine (hydrochloride) can be synthesized through various chemical reactions involving the precursor compounds found in Uncaria rhynchophylla. The synthesis typically involves the extraction of the alkaloid from the plant material, followed by purification and conversion to its hydrochloride salt form. Specific reaction conditions, such as temperature, pH, and solvents used, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of Corynoxine (hydrochloride) involves large-scale extraction from Uncaria rhynchophylla, followed by chemical synthesis and purification processes. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the efficiency and yield of the compound. The final product is then subjected to rigorous quality control measures to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions: Corynoxine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Corynoxine (hydrochloride), each with distinct chemical and biological properties .
Scientific Research Applications
Corynoxine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying autophagy-inducing agents and their chemical properties.
Biology: Investigated for its role in cellular processes such as autophagy, apoptosis, and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Parkinson’s disease, due to its ability to promote the clearance of toxic protein aggregates.
Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals with neuroprotective properties .
Mechanism of Action
Corynoxine (hydrochloride) exerts its effects primarily through the induction of autophagy. It activates the mechanistic target of rapamycin (mTOR) pathway, leading to the formation of autophagosomes that engulf and degrade toxic protein aggregates such as alpha-synuclein. This process helps in maintaining cellular homeostasis and protecting neurons from degeneration. The compound also exhibits anti-inflammatory properties, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Corynoxine B: An enantiomer of Corynoxine, also derived from Uncaria rhynchophylla, with similar autophagy-inducing properties but different molecular targets.
Corynoxeine: Another oxindole alkaloid with neuroprotective properties, but with distinct chemical and biological activities.
Uniqueness: Corynoxine (hydrochloride) is unique in its ability to induce autophagy through the mTOR pathway, whereas Corynoxine B induces autophagy through a Beclin-1 dependent manner. This difference in molecular targets and pathways highlights the distinct mechanisms by which these compounds exert their effects .
Properties
Molecular Formula |
C22H29ClN2O4 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C22H28N2O4.ClH/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3;/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26);1H/b16-13+;/t14-,15+,19+,22+;/m1./s1 |
InChI Key |
YZEHFWIJWUTTOF-UXWWZSLJSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O.Cl |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O.Cl |
Origin of Product |
United States |
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